
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, also known as OTS, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. OTS is a member of the family of cage compounds, which are characterized by their unique structure consisting of a central cavity surrounded by a cage-like framework of silicon and oxygen atoms.
作用机制
The mechanism of action of 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is not fully understood, but it is believed to involve the formation of stable complexes with various molecules, such as drugs, proteins, and enzymes. These complexes can then be transported to specific target sites, where they can be released and exert their desired effects.
Biochemical and Physiological Effects
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been shown to have minimal toxicity and is generally considered to be biocompatible. However, its biochemical and physiological effects are still being investigated. In one study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent. In another study, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane was shown to enhance the activity of certain enzymes, indicating its potential as a catalyst.
实验室实验的优点和局限性
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has several advantages for use in lab experiments, including its ease of synthesis, stability, and biocompatibility. However, it also has some limitations, such as its relatively high cost and limited solubility in certain solvents.
未来方向
There are several potential future directions for research on 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane, including:
1. Further investigation of its anticancer properties and potential as a cancer treatment.
2. Development of novel drug delivery systems using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block.
3. Investigation of its potential as a catalyst for various chemical reactions.
4. Development of new materials using 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane as a building block, with unique properties such as high thermal stability and mechanical strength.
5. Investigation of its potential as a biosensor for the detection of various molecules, such as proteins and enzymes.
6. Investigation of its potential as a template for the synthesis of novel organic-inorganic hybrid materials.
7. Further investigation of its mechanism of action and interactions with various molecules.
Conclusion
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its unique structure and biocompatibility make it a promising candidate for drug delivery, catalysis, and materials science. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
合成方法
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane can be synthesized using a variety of methods, including the reaction of tetramethyldisiloxane with ethylene oxide in the presence of a catalyst, or the reaction of tetramethyldisiloxane with ethylene oxide and a silanol catalyst. The resulting product is a colorless liquid that can be purified using distillation or chromatography.
科学研究应用
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been extensively studied for its potential applications in various scientific fields, including materials science, drug delivery, and catalysis. In materials science, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a building block for the synthesis of novel organic-inorganic hybrid materials with unique properties, such as high thermal stability, mechanical strength, and optical transparency. In drug delivery, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been investigated for its ability to encapsulate and deliver drugs to specific target sites, such as cancer cells. In catalysis, 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the formation of carbon-carbon bonds.
属性
CAS 编号 |
18547-30-3 |
|---|---|
产品名称 |
2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane |
分子式 |
C16H42O3Si4 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
[dimethyl(3-trimethylsilyloxypropyl)silyl]oxy-dimethyl-(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C16H42O3Si4/c1-20(2,3)17-13-11-15-22(7,8)19-23(9,10)16-12-14-18-21(4,5)6/h11-16H2,1-10H3 |
InChI 键 |
DMXGWDSHFINJOU-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
规范 SMILES |
C[Si](C)(C)OCCC[Si](C)(C)O[Si](C)(C)CCCO[Si](C)(C)C |
其他 CAS 编号 |
18547-30-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




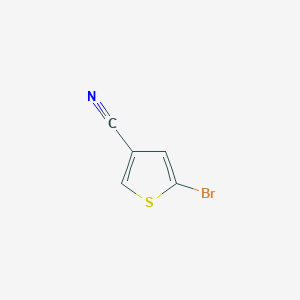


![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

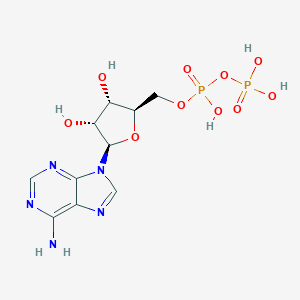
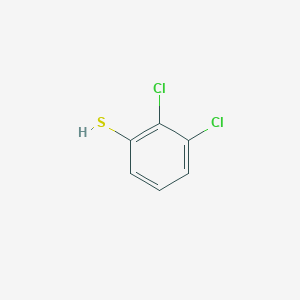
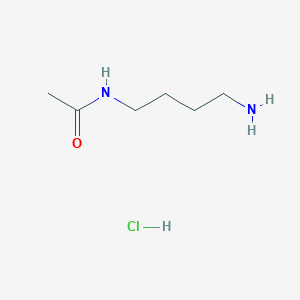

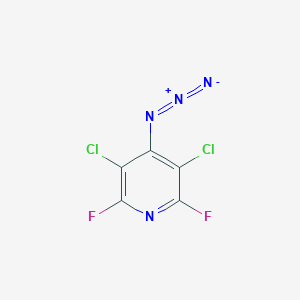
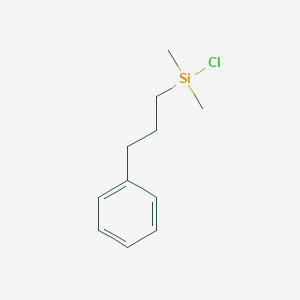
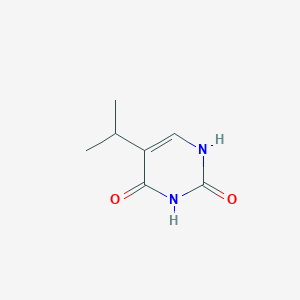
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)